(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661420
InChI: InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7?/m1/s1
SMILES: CC1(C2C1C(NC2)C(=O)OC)C
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

CAS No.:

Cat. No.: VC13661420

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Standard InChI InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6-,7?/m1/s1
Standard InChI Key KCIDWDVSBWPHLH-CQMSUOBXSA-N
Isomeric SMILES CC1([C@H]2[C@@H]1C(NC2)C(=O)OC)C
SMILES CC1(C2C1C(NC2)C(=O)OC)C
Canonical SMILES CC1(C2C1C(NC2)C(=O)OC)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound belongs to the azabicyclo[3.1.0]hexane family, characterized by a fused bicyclic framework with a nitrogen atom integrated into the ring system. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . The IUPAC name, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, reflects its stereochemical configuration and functional groups .

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
SMILES NotationCC1([C@@H]2[C@H]1C@HC(=O)OC)C
InChIKeyKCIDWDVSBWPHLH-ACZMJKKPSA-N

Stereochemical Considerations

The (1R,2S,5S) configuration defines the spatial arrangement of substituents on the bicyclic core. The dimethyl groups at the 6-position introduce steric hindrance, influencing reactivity and conformational stability . Notably, the user-specified (1S,5R) configuration conflicts with published data, suggesting potential enantiomeric or typographical discrepancies.

Synthesis and Manufacturing

Patent-Based Synthesis Route

A 2011 French patent (FR2972453B1) outlines a three-step synthesis starting from (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethylpropyl ester :

  • Substitution: The hydroxyl group is replaced via reaction with an alkyl alcohol (Alk-OH), yielding a pyrrolidine intermediate.

  • Cyanidation: Treatment with cyanide introduces a nitrile group, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.

  • Deprotection and Alcoholysis: Acidic or basic conditions remove the 1,1-dimethylpropyl group, followed by esterification to produce the final methyl ester .

Table 2: Synthesis Steps and Conditions

StepReagents/ConditionsIntermediate/Product
1Alk-OH, substitution catalystPyrrolidine derivative (I)
2CN⁻ source (e.g., KCN)Cyano-bicyclo compound
3H₃O⁺/ROH or OH⁻/ROHMethyl ester product

Comparative Analysis with Related Compounds

Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate (PubChem CID: 20060492) lacks the 6,6-dimethyl groups, resulting in reduced steric bulk and a molecular weight of 141.17 g/mol . This highlights the role of dimethyl substituents in modulating the compound’s physicochemical properties .

Structural and Conformational Analysis

Bicyclic Framework

The azabicyclo[3.1.0]hexane system comprises a five-membered pyrrolidine ring fused to a cyclopropane moiety. The bridgehead nitrogen adopts a strained geometry, influencing its basicity and interaction with biological targets .

3D Conformational Dynamics

Computational models reveal that the dimethyl groups enforce a rigid chair-like conformation, minimizing ring puckering. This rigidity may enhance binding selectivity in potential pharmaceutical applications .

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